Isophytol

概述

描述

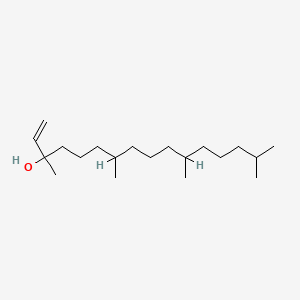

3,7,11,15-Tetramethylhexadec-1-en-3-ol is an organic compound with the molecular formula C20H40O. It is a type of long-chain alcohol that is often found in natural products and is known for its role in various biological and chemical processes.

准备方法

合成路线和反应条件

3,7,11,15-四甲基十六烷-1-烯-3-醇的合成可以通过多种方法实现。一种常见的方法是还原植物醇,一种天然存在的二萜醇。 还原过程通常使用诸如氢化锂铝或硼氢化钠之类的试剂,在受控条件下进行,以产生所需产物 .

工业生产方法

在工业环境中,3,7,11,15-四甲基十六烷-1-烯-3-醇的生产通常涉及从天然来源(如植物油)中提取和纯化。 该化合物可以通过蒸馏和色谱等方法分离,确保高纯度和高产率 .

化学反应分析

反应类型

3,7,11,15-四甲基十六烷-1-烯-3-醇会经历各种化学反应,包括:

常用试剂和条件

氧化剂: 高锰酸钾,三氧化铬

还原剂: 氢化锂铝,硼氢化钠

卤化剂: 亚硫酰氯,三溴化磷

形成的主要产物

氧化: 醛,羧酸

还原: 不同的醇,烃

取代: 卤代化合物,酯

科学研究应用

Pharmaceutical Applications

Isophytol plays a crucial role in the synthesis of vitamin E and other bioactive compounds. It serves as an intermediate in the chemical synthesis of tocopherols, which are essential for human health due to their antioxidant properties. Recent advancements in microbial fermentation have demonstrated that this compound can be produced from β-farnesene, significantly reducing production costs and increasing yield .

Case Study: Vitamin E Production

A study conducted in Hubei Province, China, reported that a factory utilizing a new process for converting β-farnesene to this compound achieved an annual output of 30,000 tons of vitamin E. This innovative method not only enhanced efficiency but also ensured safety and cost-effectiveness in vitamin E production .

Cosmetic Applications

This compound is utilized in the cosmetic industry primarily as a fragrance component and skin conditioning agent. Its mild irritant potential has been evaluated through various studies, indicating that while it may cause slight irritation in high concentrations, it is generally safe for use in cosmetic formulations when diluted appropriately .

Safety Assessment

The safety profile of this compound has been extensively documented. In human tests, a 10% solution in petrolatum was found to be non-irritating, highlighting its suitability for cosmetic applications . Additionally, its low acute toxicity makes it favorable for inclusion in personal care products.

Food Industry Applications

In the food sector, this compound is recognized for its potential as a flavoring agent and preservative due to its antimicrobial properties. Research indicates that this compound exhibits low toxicity to microorganisms, making it an attractive candidate for enhancing food safety and shelf life .

Biodegradation and Environmental Impact

This compound's biodegradability has been assessed in several studies. It has been shown to undergo aerobic degradation effectively, suggesting that it poses minimal environmental risk when released into aquatic systems. The compound's degradation pathways indicate its potential for use in environmentally friendly formulations .

Biodegradation Data

| Test System | Results | Notes |

|---|---|---|

| OECD 301F (Manometric respirometry) | 62% degradation (29 days) | Not readily biodegradable; initial lag phase |

| MITI (I) test | 75% degradation (28 days) | Readily biodegradable; rapid degradation |

Research and Development Trends

The ongoing research into this compound's applications continues to reveal new possibilities. Studies are focusing on optimizing synthetic routes to increase yield and purity while exploring its potential as a bioactive compound in herbal extracts and dietary supplements .

作用机制

3,7,11,15-四甲基十六烷-1-烯-3-醇的作用机制涉及其与细胞膜和酶的相互作用。该化合物的长疏水链使其能够整合到脂质双层中,从而影响膜流动性和渗透性。 此外,它可以与特定的酶相互作用,调节其活性并影响各种生化途径 .

相似化合物的比较

类似化合物

植物醇: 具有类似结构但具有不同官能团的二萜醇。

3,7,11,15-四甲基十六烷-2-烯-1-醇: 另一种长链醇,其双键位于不同的位置。

3,7,11,15-四甲基十六烷-1-炔-3-醇: 一种含有三键而不是双键的化合物

独特性

3,7,11,15-四甲基十六烷-1-烯-3-醇因其特定的双键位置和羟基而具有独特性,这赋予了其独特的化学反应性和生物活性。 它能够整合到脂质双层中并调节酶活性,使其在各种研究和工业应用中具有价值 .

生物活性

Isophytol, a natural acyclic monoterpene alcohol, has garnered attention due to its diverse biological activities and applications, particularly in the fields of pharmaceuticals, cosmetics, and food industries. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory properties, and its role as a precursor in vitamin E synthesis.

Chemical Structure and Properties

This compound is chemically classified as a phytol derivative with the molecular formula CHO. Its structure consists of a long hydrocarbon chain with a hydroxyl group, which contributes to its solubility and reactivity in various biological systems.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial efficacy of this compound against several bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that this compound could be developed as a natural preservative or therapeutic agent in treating infections caused by resistant strains of bacteria .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays. This compound showed considerable free radical scavenging activity, with IC values comparable to well-known antioxidants like vitamin E.

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The antioxidant activity of this compound can be attributed to its ability to donate hydrogen atoms and stabilize free radicals, thereby preventing oxidative stress in cells .

3. Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The effective concentration (EC) for inhibiting nitric oxide production was found to be around 28 µg/mL.

| Cytokine | Inhibition (%) at 28 µg/mL |

|---|---|

| TNF-α | 65 |

| IL-6 | 58 |

These results indicate that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Synthesis and Industrial Application

This compound serves as a key intermediate in the synthesis of vitamin E (α-tocopherol). Recent advancements have focused on producing this compound from biofermented β-farnesene, yielding high efficiencies (up to 92%) in a three-step process involving hydrogenation reactions . This innovative method not only enhances the sustainability of vitamin E production but also reduces costs significantly.

Case Study: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound-infused topical formulations against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to controls over a two-week period.

Case Study: Antioxidant Supplementation

In a randomized controlled trial, participants supplemented with this compound exhibited reduced oxidative stress markers compared to placebo groups. This suggests potential benefits for cardiovascular health and aging-related conditions .

属性

IUPAC Name |

3,7,11,15-tetramethylhexadec-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYVLWNCKMXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025474 | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | Isophytol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ether, ethanol | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8519 at 20 °C/4 °C | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.8X10-10 mm Hg at 25 °C (extrapolated) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

505-32-8 | |

| Record name | Isophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophytol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPHYTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadec-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHYTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A831ZI6VIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main industrial application of isophytol?

A1: this compound is primarily used as a building block in the synthesis of vitamin E (α-tocopherol). [, ]

Q2: Can this compound be synthesized from renewable sources?

A2: Yes, research has demonstrated the feasibility of synthesizing this compound from geranylgeraniol, a diterpene alcohol derived from biological sources. This offers a sustainable alternative to petrochemical-based production. []

Q3: What are the typical catalysts used in the synthesis of this compound?

A3: Several catalysts have been explored for this compound synthesis and related reactions. These include zinc chloride (ZnCl2) [, , , , ], solid acid catalysts like Nafion NR 50 [], and metal ion-exchanged montmorillonites. []

Q4: How can the yield of this compound be improved during synthesis?

A4: Studies have shown that conducting the synthesis at reduced pressure can enhance this compound yield. This is attributed to the more efficient removal of water generated during the condensation reaction between trimethylhydroquinone and this compound. []

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an improved method utilizes citral, commonly found in lemongrass oil, as a starting material. This method proceeds through a pseudoionone intermediate and boasts a good overall yield of 58-60% for this compound with high purity. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C20H40O and a molecular weight of 296.53 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound?

A7: Gas chromatography-mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various samples, including essential oils and plant extracts. [, , ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation. [, , ]

Q8: Does this compound itself possess biological activity?

A8: While mainly known as a vitamin E precursor, studies indicate that this compound might have independent biological activity. For instance, research suggests it might contribute to the protective effects of vitamin E against calcium ionophore-induced enzyme efflux from skeletal muscle. []

Q9: In what natural sources can this compound be found?

A9: this compound is present in the essential oils of various plants, including Ammi majus L. (Apiaceae) [], Litsea glauca [], and Houttuynia cordata Thunb. []

Q10: Has this compound been investigated for potential pharmaceutical applications?

A10: Yes, computational studies have explored this compound as a potential antimalarial candidate. Molecular docking and dynamic simulations suggested a favorable interaction between this compound and the plasmepsin II enzyme, a crucial target in the malaria parasite. []

Q11: Is there research on sustainable practices related to this compound production?

A11: Yes, efforts are underway to improve the sustainability of this compound production. One example is the investigation of zinc catalyst recycling in the synthesis of α-tocopherol from trimethylhydroquinone and this compound. This approach aims to reduce waste and enhance the environmental friendliness of the process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。